

Application Note: Protocol for Extraction of Rotundin Hydrate from Stephania Roots

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Compound of Interest

Compound Name: Rotundin hydrate

CAS No.: 219697-24-2

Cat. No.: B600692

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Abstract & Scope

Rotundine, chemically known as L-tetrahydropalmatine (L-THP), is a tetrahydroprotoberberine alkaloid extracted primarily from the tubers of *Stephania rotunda* Lour (and related species like *S. glabra*).^[1] It acts as a dopamine receptor antagonist (D1, D2) and is widely utilized for its analgesic, sedative, and anxiolytic properties.

This protocol details the isolation of Rotundine and its subsequent conversion to the stable Rotundine Hydrate crystalline form. While the free base is lipophilic, the hydrate form (typically a monohydrate) is often preferred for specific pharmaceutical stability profiles. We present two methodologies:

- Method A (Industrial Standard): Acid-Base Precipitation (Cost-effective, scalable).
- Method B (Laboratory Standard): Ethanol Reflux with Solvent Partitioning (High purity).

Scientific Grounding & Mechanism

The extraction logic relies on the pH-dependent solubility of alkaloids:

- Acidic Phase (pH < 3): Alkaloids exist as water-soluble salts (e.g., Rotundine Sulfate). Lipophilic impurities (fats, waxes) remain insoluble or are removed via organic wash.
- Basic Phase (pH > 9): Alkaloids revert to their hydrophobic free-base form, precipitating out of aqueous solution or becoming extractable into organic solvents (Chloroform/DCM).
- Hydrate Formation: The final crystalline structure is dictated by the solvent system during recrystallization. Slow cooling in a protic solvent mixture (Ethanol/Water) facilitates the incorporation of water molecules into the crystal lattice, yielding the hydrate.

Material Requirements

Biological Material[1][2][3][4][5][6][7][8][9][10]

- Source: *Stephania rotunda* tubers (dried).[2][3][4][5][6]
- Pre-treatment: Washed, sliced, dried at 50°C, and ground to a coarse powder (20-40 mesh).
Note: Fine powder (<60 mesh) may cause filtration clogging due to high starch content.

Reagents

- Extraction Solvents: Sulfuric Acid (1% v/v) or Ethanol (95%).
- pH Adjusters: Ammonium Hydroxide (25%) or Sodium Hydroxide (10% solution).
- Purification Solvents: Chloroform (CHCl₃) or Dichloromethane (DCM), Ethanol (absolute and 70%).
- Analytical Standards: L-tetrahydropalmatine reference standard (HPLC grade).

Experimental Protocols

Method A: Acid-Base Precipitation (Scalable)

Best for large biomass processing where solvent recovery is limited.

Step 1: Acidic Maceration

- Suspend 1.0 kg of *Stephania* powder in 6.0 L of 1.5% Sulfuric Acid (H₂SO₄).

- Agitate at room temperature (25°C) for 24–48 hours.
- Filtration: Filter the mixture through a coarse filter press or muslin cloth. Retain the filtrate (Acidic Extract).
- Optional: Re-extract the marc (residue) with fresh acid to maximize yield.

Step 2: Impurity Removal & Basification

- Defatting (Optional): If the extract is cloudy/oily, wash with 500 mL Hexane. Discard the Hexane layer.
- Neutralization: Slowly add Ammonium Hydroxide (25%) to the acidic filtrate while stirring.
- Target pH: Adjust pH to 9.0–10.0.
- Precipitation: Allow the solution to stand at 4°C for 12–24 hours. Rotundine free base will precipitate as a crude, amorphous yellow-white solid.

Step 3: Collection

- Decant the supernatant and collect the precipitate via vacuum filtration.
- Wash the precipitate with cold water (pH 9) to remove residual salts.
- Dry the crude cake at 50°C.

Method B: Ethanol Reflux (High Purity)

Best for high-yield laboratory extraction and analytical grade isolation.

Step 1: Solvent Extraction

- Mix 100 g of Stephania powder with 500 mL of 80-95% Ethanol.
- Reflux: Heat to boiling (approx. 78°C) for 2 hours.
- Filter hot. Repeat the extraction 2 times.

- Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotavap) to obtain a thick, dark syrup.

Step 2: Acid-Base Partitioning

- Dissolve the syrup in 200 mL of 1% HCl.
- Filtration: Filter through Celite to remove insoluble resins/chlorophyll.
- Basification: Adjust filtrate pH to 10 using Ammonia.
- Liquid-Liquid Extraction: Extract the aqueous alkaline solution with Chloroform (3 x 100 mL). Rotundine migrates into the Chloroform layer.
- Drying: Dry the Chloroform layer over Anhydrous Sodium Sulfate (Na_2SO_4), filter, and evaporate to dryness.

Purification & Crystallization of Rotundin Hydrate

Critical Step: This process ensures the formation of the hydrate crystal lattice.

- Dissolution: Take the crude Rotundine (from Method A or B) and dissolve it in a minimum amount of boiling Ethanol (95%).
 - Ratio: Approx. 10-15 mL Ethanol per gram of crude solid.
- Hydration: While maintaining boiling temperature, slowly add Distilled Water dropwise until the solution becomes faintly turbid (milky).
 - Target Solvent Ratio: Final mixture should be approx. 3:1 (Ethanol:Water).
- Clarification: If the solution is colored, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot.
- Crystallization: Allow the clear filtrate to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

- Mechanism:^{[7][8][9][10][11]} Slow cooling in the presence of water promotes the inclusion of water molecules into the lattice, forming Rotundine Monohydrate.
- Harvesting: Filter the white needle-like crystals. Wash with cold 50% Ethanol.
- Drying: Dry in a desiccator or air oven at 50°C. Warning: Temperatures >80°C may dehydrate the crystal, reverting it to the anhydrous form.

Analytical Validation

HPLC Parameters

To verify purity and quantify yield:

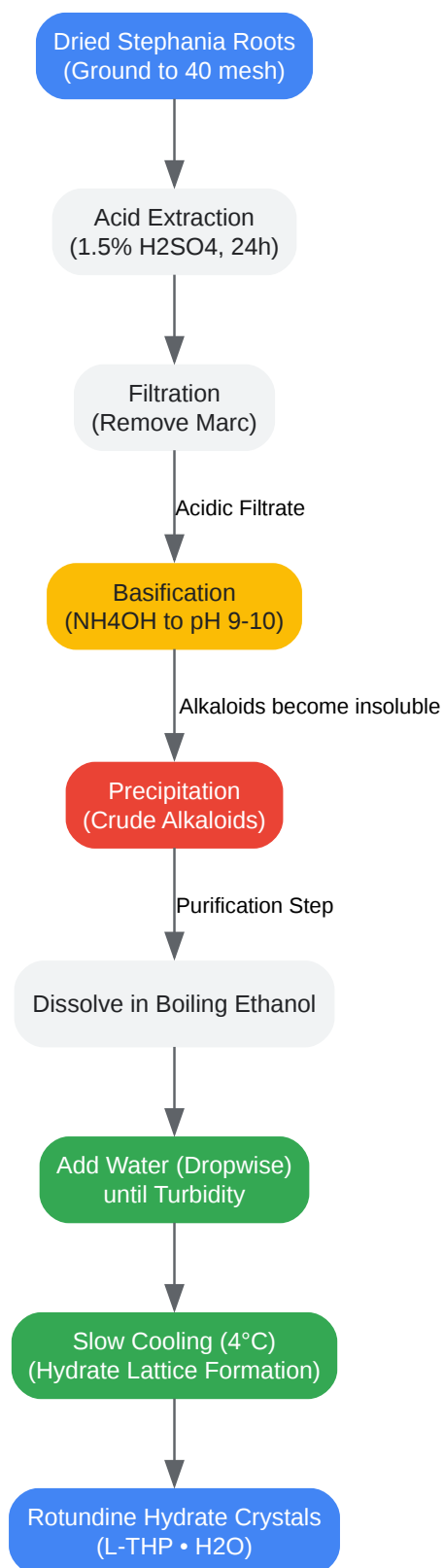
Parameter	Condition
Column	C18 (e.g., Kromasil or Symmetry), 250 x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid (30:70 v/v)
Flow Rate	1.0 mL/min
Wavelength	280 nm (UV)
Injection Vol	20 µL
Retention Time	~10-12 min (varies by column)

Expected Data

Metric	Method A (Acid-Base)	Method B (Ethanol Reflux)
Crude Yield	0.8% - 1.2%	1.5% - 2.2%
Purity (HPLC)	85% - 90%	>95%
Crystal Form	Amorphous/Microcrystalline	Distinct Needles (Hydrate)

Process Visualization (Graphviz)

Extraction Workflow Logic



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Figure 1: Step-by-step workflow for the isolation and crystallization of Rotundine Hydrate.

Troubleshooting & Critical Control Points

- Emulsions: In Method B, vigorous shaking during the Chloroform extraction can cause emulsions.
 - Solution: Use gentle inversion or add a pinch of NaCl to break the emulsion.
- Oily Precipitate: If Method A yields a sticky oil instead of a solid.
 - Cause: High lipid content or insufficient pH adjustment.
 - Solution: Redissolve in acid, wash with Hexane, and re-precipitate.
- Dehydration:
 - Risk:[7] Excessive drying heat removes the water of crystallization.
 - QC: Verify hydrate status via TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry). A distinct endotherm <100°C indicates water loss.

References

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